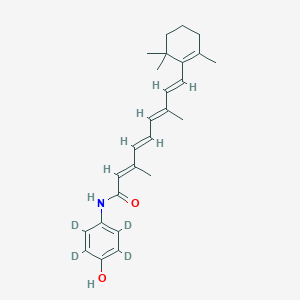

N-(4-Hydroxyphenyl-d4)retinamide

Descripción general

Descripción

Fenretinide-d4 es un derivado marcado con deuterio de Fenretinide, un derivado retinóico sintético relacionado con la vitamina A. Fenretinide-d4 se utiliza principalmente como un estándar interno para la cuantificación de Fenretinide en diversas aplicaciones analíticas . El propio Fenretinide se ha investigado por su posible uso en el tratamiento de varios tipos de cáncer, fibrosis quística, artritis reumatoide, acné y psoriasis .

Aplicaciones Científicas De Investigación

Fenretinide-d4 se utiliza ampliamente en la investigación científica como un estándar interno para la cuantificación de Fenretinide en muestras biológicas. Esto es particularmente importante en los estudios farmacocinéticos y farmacodinámicos, donde la medición precisa de las concentraciones de fármacos es crucial . El propio Fenretinide se ha estudiado por sus posibles efectos terapéuticos en varios tipos de cáncer, incluidos los cánceres de mama, ovario, próstata y pulmón . También se ha investigado por sus propiedades antiinflamatorias y neuroprotectoras, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas .

Mecanismo De Acción

Fenretinide ejerce sus efectos a través de mecanismos dependientes e independientes del receptor retinóico. Inhibe el crecimiento de las células cancerosas induciendo la apoptosis, un proceso de muerte celular programada, en lugar de la diferenciación . Fenretinide se acumula selectivamente en tejidos grasos como la mama, donde inhibe la carcinogénesis mamaria . También afecta a diversos objetivos y vías moleculares, incluida la vía PI3K/AKT y los complejos mTOR, lo que lleva a una disminución de la proliferación celular y un aumento de la apoptosis .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Fenretinide-d4 inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Cellular Effects

Fenretinide-d4 treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide-d4 accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Molecular Mechanism

Fenretinide-d4 exerts its effects at the molecular level through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . An important feature of Fenretinide-d4 is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide-d4 induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Temporal Effects in Laboratory Settings

Fenretinide-d4 has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It has been found to reduce circulating RBP–retinol complex levels in a dose-dependent manner and lower the production of A2E in abca4 −/− mice .

Dosage Effects in Animal Models

The effects of Fenretinide-d4 vary with different dosages in animal models . It has been observed that there are threshold effects and also toxic or adverse effects at high doses .

Metabolic Pathways

Fenretinide-d4 is metabolized in humans and mice, and its metabolic pathway can be modulated to increase systemic exposure . Fenretinide-d4 is oxidized to 4-oxo-4-HPR, at least in part via human CYP3A4 .

Transport and Distribution

Fenretinide-d4 is transported and distributed within cells and tissues . It has been found that fenretinide-d4 reduced RNA synthesis without direct inhibition of the viral polymerase or chemical destabilization of membrane-associated replication complexes .

Subcellular Localization

It has been suggested that the subcellular localization of Fenretinide-d4 may influence the sensitivity of cancer cells to TRAIL-mediated apoptosis .

Métodos De Preparación

La preparación de Fenretinide-d4 implica la incorporación de átomos de deuterio en la molécula de FenretinideLa ruta sintética para Fenretinide-d4 implica el uso de reactivos y disolventes deuterados para garantizar la incorporación de deuterio en posiciones específicas de la molécula . Los métodos de producción industrial para Fenretinide-d4 son similares a los utilizados para otros compuestos deuterados, e implican un control cuidadoso de las condiciones de reacción para lograr una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Fenretinide-d4, al igual que su contraparte no deuterada, se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Fenretinide-d4 puede conducir a la formación de los correspondientes derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Fenretinide-d4 es único debido a su marcado con deuterio, lo que mejora su estabilidad y permite una cuantificación precisa en estudios analíticos . Los compuestos similares incluyen otros retinoides sintéticos como el ácido todo-trans-retinoico y la isotretinoína, que también se utilizan en el tratamiento de diversas afecciones de la piel y cánceres . Fenretinide se distingue por su capacidad de inducir la apoptosis tanto en líneas celulares de cáncer de mama con receptor de estrógeno positivo como negativo, lo que lo convierte en un agente quimiopreventivo versátil y eficaz .

Conclusión

Fenretinide-d4 es un compuesto valioso en la investigación científica, particularmente en la cuantificación de Fenretinide en muestras biológicas. Sus propiedades únicas y sus posibles aplicaciones terapéuticas lo convierten en una herramienta importante en el estudio del cáncer y otras enfermedades. La incorporación de átomos de deuterio mejora su estabilidad y permite mediciones analíticas precisas, lo que contribuye a su uso generalizado en estudios farmacocinéticos y farmacodinámicos.

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-PAQUIBRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

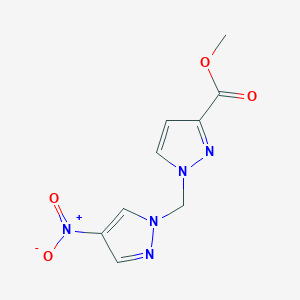

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)